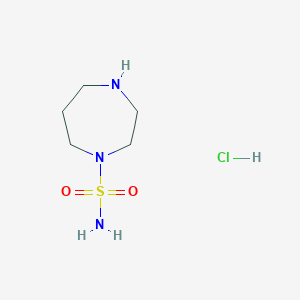

1,4-Diazepane-1-sulfonamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

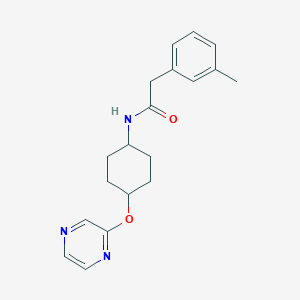

1,4-Diazepane-1-sulfonamide hydrochloride is a chemical compound with the CAS Number: 1430849-11-8 . It has a molecular weight of 215.7 . The compound is in powder form and is stored at room temperature .

Synthesis Analysis

A modular synthetic approach is described in which combinations of cyclic sulfamidate and hydroxy sulfonamide building blocks may be converted into piperazines and related 1,4-diazepine and 1,5-diazocane scaffolds . By varying the combinations of building blocks used, it is possible to vary the ring size, substitution, and configuration of the resulting heterocyclic scaffolds .Molecular Structure Analysis

The IUPAC Name for this compound is 1,4-diazepane-1-sulfonamide hydrochloride . The Inchi Code is 1S/C5H13N3O2S.ClH/c6-11(9,10)8-4-1-2-7-3-5-8;/h7H,1-5H2,(H2,6,9,10);1H .Physical And Chemical Properties Analysis

1,4-Diazepane-1-sulfonamide hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 215.7 .Applications De Recherche Scientifique

Muscle Spasm Treatment

Research has investigated the efficacy of Cyclobenzaprine hydrochloride, compared with diazepam, for treating spasms and pain in the neck and low back regions. Clinical improvements were significant in all treatment groups, with Cyclobenzaprine hydrochloride showing a preference for statistical significance. The most notable improvements were observed in electromyographic findings, suggesting the compound's potential in treating muscle spasms without accompanying increased myoelectric activity (Basmajian Jv, 1978).

Eclampsia Treatment

A significant study compared magnesium sulphate versus diazepam in managing eclampsia, demonstrating magnesium sulphate's superiority in reducing the risk of recurrent convulsions and potentially improving maternal mortality rates. This research highlights the ongoing exploration of effective treatments for eclampsia, pointing to magnesium sulphate as a more favorable option over diazepam (The Surfaxin-Lavage for Mas Trial Group, 1995).

Acute Chloroquine Intoxications

Diazepam's utility in treating acute chloroquine intoxications has been evaluated, with findings indicating that diazepam does not appear to reverse the chloroquine-induced membrane-stabilising effect in acute, moderately severe chloroquine intoxication. This suggests the importance of supportive intensive care over diazepam administration in such cases (J. Clemessy et al., 1996).

Mécanisme D'action

Sulfonamides, which include 1,4-Diazepane-1-sulfonamide hydrochloride, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase . They play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Safety and Hazards

The compound is associated with certain hazards. It has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Propriétés

IUPAC Name |

1,4-diazepane-1-sulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3O2S.ClH/c6-11(9,10)8-4-1-2-7-3-5-8;/h7H,1-5H2,(H2,6,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFEMTHCBGLDEAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)S(=O)(=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Diazepane-1-sulfonamide hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-fluorophenyl)-7,9-dimethyl-1-(2-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2979183.png)

![3,4-Difluoro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2979186.png)

![1-(benzo[d]thiazol-2-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2979191.png)

![N-(4-chlorophenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2979193.png)

![2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-phenethylacetamide](/img/structure/B2979194.png)

![(4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B2979195.png)

![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2979197.png)

![N-(3-(trifluoromethyl)phenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2979199.png)

![(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole](/img/structure/B2979200.png)

![N-(4-chloro-2-fluorophenyl)-2-(4-methyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetamide](/img/structure/B2979203.png)

![5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2979204.png)